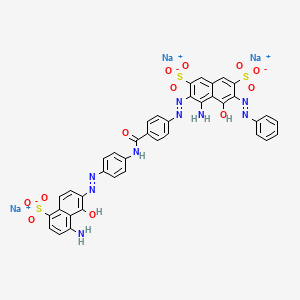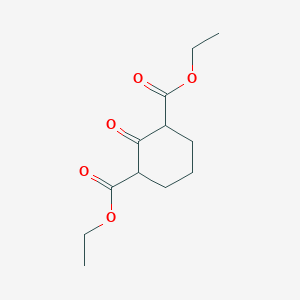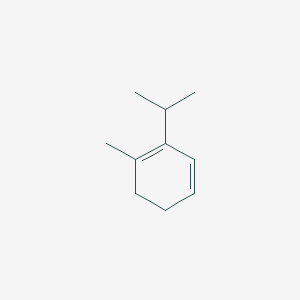
1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a naturally occurring constituent of various essential oils, including tea tree oil and eucalyptus oil . It is characterized by its pleasant aroma and is commonly used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the isomerization of limonene, another monoterpene, under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride .
Industrial Production Methods: In industrial settings, the compound is often extracted from natural sources like essential oils. Steam distillation is a widely used method for this purpose. The essential oil is subjected to steam, which carries the volatile compounds, including this compound, into a condenser where they are collected .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as terpinolene and p-cymene.
Reduction: Hydrogenation of the compound can yield saturated hydrocarbons like menthane.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Terpinolene, p-cymene.
Reduction: Menthane.
Substitution: Halogenated derivatives such as chloroterpinene.
Applications De Recherche Scientifique
1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in natural preservatives.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
α-Phellandrene: Another monoterpene with similar structural features but differing in the position of double bonds.
β-Phellandrene: Isomeric with α-phellandrene, differing in the position of double bonds.
Terpinolene: An isomer with a different arrangement of double bonds.
p-Cymene: A related compound formed through the oxidation of α-terpinene
Uniqueness: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene is unique due to its specific double bond arrangement, which imparts distinct chemical reactivity and biological activity. Its presence in various essential oils and its pleasant aroma make it particularly valuable in the fragrance industry .
Propriétés
Numéro CAS |
72188-50-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h5,7-8H,4,6H2,1-3H3 |
Clé InChI |
GOHKWTPIXGMSBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CCC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


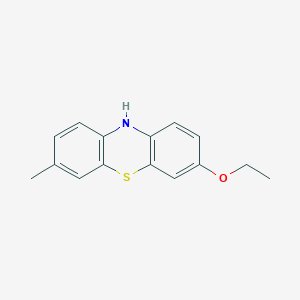
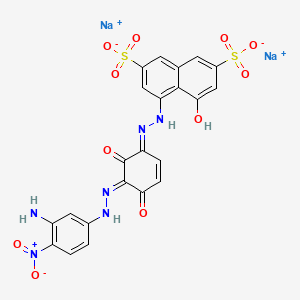
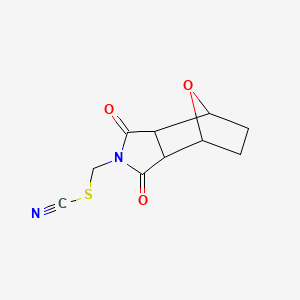


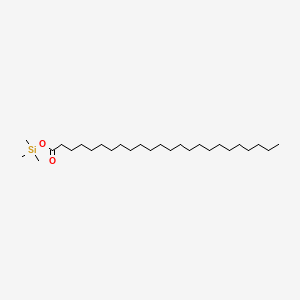

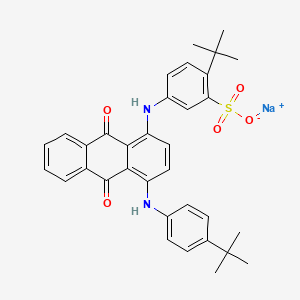
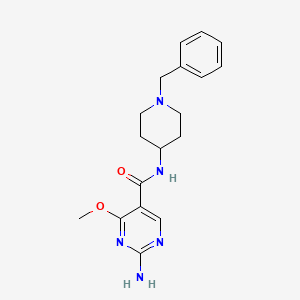
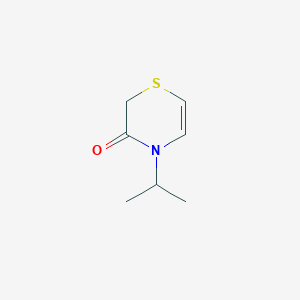
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
